2-Decanoylamino-3-morpholinopropiophenone

Catalog No.
S13296272
CAS No.
73257-89-3
M.F
C23H36N2O3
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanoylamino-3-morpholinopropiophenone

CAS Number

73257-89-3

Product Name

2-Decanoylamino-3-morpholinopropiophenone

IUPAC Name

N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)decanamide

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26)

InChI Key

JPFGFDXQSJHRAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2

2-Decanoylamino-3-morpholinopropiophenone is a synthetic compound that serves as an inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. This compound has garnered attention due to its structural similarity to natural sphingolipid substrates, which facilitates its role in modulating sphingolipid metabolism. The molecular formula of this compound is C23H39N2O3C_{23}H_{39}N_{2}O_{3} with a molecular weight of approximately 427.0 g/mol .

The primary chemical reaction involving 2-decanoylamino-3-morpholinopropiophenone is its interaction with glucosylceramide synthase. This compound acts as a competitive inhibitor, preventing the enzyme from catalyzing the formation of glucosylceramide from ceramide and UDP-glucose. The inhibition leads to decreased levels of glycosphingolipids, which are essential for various cellular functions .

In terms of synthetic pathways, the compound can be synthesized through several methods, including acylation reactions where decanoyl chloride reacts with appropriate amines under controlled conditions. These reactions often involve intermediate steps that include hydroxymethylation and deacetylation processes .

2-Decanoylamino-3-morpholinopropiophenone exhibits significant biological activity as an inhibitor of glucosylceramide synthase. Its effectiveness has been demonstrated in various studies, showing an IC50 value of approximately 20 μM, indicating its potency in inhibiting the enzyme's activity . The inhibition of glucosylceramide synthase results in altered glycosphingolipid metabolism, which can influence cell signaling pathways and membrane dynamics.

In vivo studies have shown that this compound can lead to a reduction in tumor growth in models of ascites carcinoma, suggesting potential therapeutic applications in cancer treatment by modulating sphingolipid levels .

The synthesis of 2-decanoylamino-3-morpholinopropiophenone can be achieved through several methods:

  • Acylation Method: This involves the reaction of decanoyl chloride with morpholine and an appropriate phenolic precursor under basic conditions.
  • Amination Reactions: Starting from 2-bromoacetophenone, amination with hexamethylenetetramine followed by acetylation and subsequent hydroxymethylation can yield the desired product.
  • Dehydrogenation and Reacylation: The compound can also be synthesized by oxidizing hydroxyl groups and reacylating with decanoyl chloride .

The primary applications of 2-decanoylamino-3-morpholinopropiophenone include:

  • Research in Glycosphingolipid Metabolism: It is extensively used to study the role of glycosphingolipids in cellular processes.
  • Potential Therapeutic Agent: Due to its ability to inhibit glucosylceramide synthase, it may have applications in treating diseases characterized by abnormal sphingolipid metabolism, such as Gaucher's disease and certain cancers .
  • Neurological Studies: Its effects on neurite growth and axon branching make it useful in neurological research.

Interaction studies have demonstrated that 2-decanoylamino-3-morpholinopropiophenone interacts specifically with glucosylceramide synthase, leading to a decrease in glycosphingolipid levels on cell surfaces. This interaction can be influenced by various factors such as pH and the presence of other substrates or inhibitors . Additionally, studies indicate that co-administration with piperonyl butoxide can enhance its efficacy by inhibiting metabolic pathways that would otherwise degrade the compound .

Several compounds exhibit structural or functional similarities to 2-decanoylamino-3-morpholinopropiophenone:

Compound NameStructural FeaturesUnique Properties
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanolContains a morpholine ring and decanoyl groupStronger inhibition of glucosylceramide synthase
MyriocinA ceramide analogInhibits serine palmitoyltransferase
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanolSimilar morpholine structureLacks effect on mTORC1 signaling pathway

Uniqueness

The uniqueness of 2-decanoylamino-3-morpholinopropiophenone lies in its dual ability to inhibit both glucosylceramide synthase and mTORC1 pathways, making it versatile for various therapeutic applications compared to similar compounds that may target only one pathway or exhibit different mechanisms .

Multi-step Organic Synthesis Protocols

The synthesis of 2-decanoylamino-3-morpholinopropiophenone can be achieved through several multi-step organic synthesis protocols, each with distinct advantages and limitations [3]. These protocols typically involve a series of reactions including amination, acylation, hydroxymethylation, and Mannich reactions [2].

Bromoacetophenone-Based Synthesis

One established protocol begins with 2-bromoacetophenone as the starting material, which undergoes a sequence of transformations to yield the target compound [2]. The synthetic pathway proceeds as follows:

  • Amination of 2-bromoacetophenone with hexamethylenetetramine to form 2-aminoacetophenone hydrochloride [2] [3]
  • Acetylation of the amino group to form 2-acetylaminoacetophenone [2]
  • Hydroxymethylation with formaldehyde (formalin) to introduce the C-3 carbon [2]
  • Deacetylation to remove the acetyl protecting group [2]
  • Acylation with decanoyl chloride to introduce the decanoylamino group [2]
  • Mannich reaction with morpholine and formaldehyde to introduce the morpholino group at the C-3 position [3]

This protocol yields the target compound with moderate to good overall yields, typically in the range of 65-75% [2] [3].

Mannich Reaction Approach

An alternative and more direct approach utilizes the Mannich reaction as the key step to introduce the morpholino group at the C-3 position of 2-decanoylamino-acetophenone [3] [4]. This approach involves:

  • Preparation of 2-decanoylamino-acetophenone from 2-aminoacetophenone and decanoyl chloride [3]
  • Mannich reaction between 2-decanoylamino-acetophenone, paraformaldehyde, and morpholine to form the target compound [3] [4]

The Mannich reaction is typically conducted in anhydrous ethanol under reflux conditions, with reaction times ranging from 3 to 6 hours [4] [5]. This approach offers a more streamlined synthesis with fewer steps, potentially leading to higher overall yields [4].

Mixed Anhydride Method

For the introduction of specific functional groups, particularly in the preparation of analogs with modified acyl chains, a mixed anhydride method has been employed [2]. This method is especially useful for coupling sensitive acyl groups such as epoxydecanoic acid [2]:

  • Formation of a mixed anhydride between the carboxylic acid (e.g., epoxydecanoic acid) and isobutyl chloroformate in the presence of triethylamine [2]
  • Reaction of the mixed anhydride with 2-amino-3-morpholinopropiophenone hydrochloride to form the corresponding amide [2]

This method allows for the incorporation of various acyl groups with high efficiency and minimal side reactions [2].

Table 1: Comparison of Synthetic Protocols for 2-Decanoylamino-3-morpholinopropiophenone

ProtocolKey ReagentsNumber of StepsTypical Overall YieldAdvantagesLimitations
Bromoacetophenone-BasedHexamethylenetetramine, Decanoyl chloride, Formaldehyde, Morpholine665-75%Well-established, ReliableMultiple steps, Lower overall yield
Mannich Reaction2-Decanoylamino-acetophenone, Paraformaldehyde, Morpholine2-370-85%Fewer steps, Higher yieldRequires careful temperature control
Mixed AnhydrideIsobutyl chloroformate, Triethylamine, Carboxylic acid3-460-70%Versatile for analog synthesisSensitive to moisture

Stereochemical Considerations in Isomer Preparation

2-Decanoylamino-3-morpholinopropiophenone contains two stereogenic centers at the C-2 and C-3 positions, potentially leading to four stereoisomers: two pairs of enantiomers in the form of diastereomers [2] [6]. The stereochemical outcome of the synthesis is influenced by several factors, including reaction conditions, reagent selection, and substrate control [6].

Stereochemical Control in Mannich Reactions

The Mannich reaction, a key step in the synthesis of 2-decanoylamino-3-morpholinopropiophenone, can lead to stereoisomeric mixtures [4]. The stereoselectivity of this reaction is influenced by:

  • Reaction temperature: Lower temperatures (-10°C to 0°C) generally favor higher stereoselectivity [4] [5]
  • Solvent effects: Polar aprotic solvents like tetrahydrofuran tend to enhance stereoselectivity compared to protic solvents [4]
  • Catalyst selection: Certain Lewis acids can promote specific stereochemical outcomes [4] [7]

Studies have shown that the use of chiral catalysts or auxiliaries can significantly enhance the stereoselectivity of the Mannich reaction, leading to preferential formation of specific isomers [7].

Diastereomeric Resolution

The separation and isolation of specific stereoisomers of 2-decanoylamino-3-morpholinopropiophenone often require diastereomeric resolution techniques [6]. These include:

  • Crystallization-based separation: Diastereomers often exhibit different solubilities in various solvents, allowing for selective crystallization [6] [8]
  • Chromatographic separation: High-performance liquid chromatography (HPLC) using chiral stationary phases can effectively separate the stereoisomers [6]
  • Enzymatic resolution: Certain enzymes can selectively react with specific stereoisomers, facilitating their separation [6]

Research has demonstrated that the threo diastereomers (2R,3S and 2S,3R) of related compounds exhibit different biological activities compared to the erythro diastereomers (2R,3R and 2S,3S), highlighting the importance of stereochemical control in the synthesis [6] [9].

Stereoselective Synthesis Approaches

Several approaches have been developed for the stereoselective synthesis of 2-decanoylamino-3-morpholinopropiophenone and related compounds [7]:

  • Asymmetric Mannich reactions using chiral catalysts or auxiliaries [7]
  • Substrate-controlled reactions where existing stereogenic centers influence the stereochemical outcome of subsequent transformations [7]
  • Reagent-controlled reactions where chiral reagents determine the stereochemistry of the product [7]

For example, the use of chiral copper catalysts in the Mannich reaction has been shown to enhance the formation of specific stereoisomers with diastereomeric ratios exceeding 20:1 [10] [7].

Table 2: Stereochemical Outcomes Under Various Reaction Conditions

Reaction ConditionsTemperatureCatalyst/AdditiveDiastereomeric Ratio (threo:erythro)Enantiomeric Excess
Standard MannichRoom temperatureNone1.3:1Racemic
Low-temperature Mannich-10°CNone3:1Racemic
Chiral catalyst0°CCu(II) complex>20:185-95%
Chiral auxiliaryRoom temperatureN/A10:190-98%

Purification Techniques and Yield Optimization

The purification of 2-decanoylamino-3-morpholinopropiophenone presents several challenges due to the presence of multiple functional groups and potential stereoisomers [2] [11]. Various purification techniques have been employed to obtain the compound in high purity, and several strategies have been developed to optimize the overall yield [2] [11].

Chromatographic Purification

Chromatographic techniques are widely used for the purification of 2-decanoylamino-3-morpholinopropiophenone and its intermediates [2] [11]:

  • Column chromatography: Silica gel chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) is commonly employed for the purification of intermediates and the final product [11] [12]
  • Thin-layer chromatography (TLC): Used for monitoring reaction progress and optimizing solvent systems for column chromatography [13]
  • High-performance liquid chromatography (HPLC): Particularly useful for the separation of stereoisomers and for analytical purposes [11]

For beta-amino ketones like 2-decanoylamino-3-morpholinopropiophenone, special care must be taken during chromatographic purification due to their potential instability on silica gel [3]. The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can help prevent decomposition [3] [11].

Crystallization and Recrystallization

Crystallization and recrystallization techniques are effective for obtaining 2-decanoylamino-3-morpholinopropiophenone in high purity [2] [8]:

  • Solvent selection: Appropriate solvent systems for recrystallization include ethyl acetate/hexane, benzene/hexane, and methanol/water mixtures [2] [8]
  • Temperature control: Slow cooling from elevated temperatures to room temperature or below (0°C to -20°C) often yields well-formed crystals [2] [14]
  • Seeding: Introduction of seed crystals can facilitate crystallization and improve crystal quality [8]

For beta-amino ketones, crystallization as hydrochloride or p-toluenesulfonate salts often provides more stable and easily handled forms [3].

Yield Optimization Strategies

Several strategies have been developed to optimize the yield of 2-decanoylamino-3-morpholinopropiophenone [2] [3]:

  • Reaction condition optimization:

    • Temperature control: Maintaining optimal temperatures for each step (e.g., -10°C for acylation, 65°C for Mannich reaction) [2] [3]
    • Solvent selection: Using anhydrous solvents to prevent side reactions [2]
    • Reagent purity: Employing high-purity reagents to minimize side reactions [3]
  • Intermediate isolation:

    • Selective isolation of key intermediates to prevent degradation [2]
    • Protection of sensitive functional groups during multi-step syntheses [2]
  • Process modifications:

    • One-pot procedures for certain sequential reactions to minimize handling losses [3] [15]
    • Continuous flow techniques for improved mixing and heat transfer [15]

Table 3: Yield Optimization Through Process Modifications

Process ParameterConventional ApproachOptimized ApproachYield Improvement
Acylation TemperatureRoom temperature0°C to 5°C10-15%
Mannich Reaction Time12 hours4-6 hours with efficient mixing15-20%
Solvent SystemSingle solventBinary solvent system5-10%
Workup ProcedureAqueous extractionDirect crystallization8-12%
Reaction ScaleSmall scale (1-5 g)Optimized scale (50-100 g)5-8%

Analytical Methods for Purity Assessment

The purity of 2-decanoylamino-3-morpholinopropiophenone can be assessed using various analytical techniques [3] [13]:

  • Thin-layer chromatography (TLC): Provides a rapid assessment of purity and can detect impurities at levels of 1-5% [13]
  • High-performance liquid chromatography (HPLC): Offers quantitative purity determination with detection limits below 0.1% [3]
  • Nuclear magnetic resonance (NMR) spectroscopy: Provides structural confirmation and can detect major impurities [3]
  • Melting point determination: Pure compounds typically exhibit sharp melting points within a narrow temperature range [2]

These analytical methods are essential for ensuring the quality and consistency of the synthesized compound [3] [13].

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

388.27259301 g/mol

Monoisotopic Mass

388.27259301 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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